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molecular formula C10H9BrN2O2 B8514162 8-bromo-3-ethylquinazoline-2,4(1H,3H)-dione

8-bromo-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No. B8514162
M. Wt: 269.09 g/mol
InChI Key: RWUMKKPTQHKGNE-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A mixture of 8-bromo-3-ethylquinazoline-2,4(1H,3H)-dione (736 mg, 2.74 mmol, 481b), POCl3 (1.5 mL, 16.42 mmol, Sigma Aldrich), and DIPEA (0.9 mL, 5.47 mmol) was heated to reflux. Additional DIPEA (0.9 mL, 5.47 mmol) was added. It was stirred overnight at reflux. The mixture was cooled to RT and poured into rapidly stirred water at 0° C. It was basified to pH 10 with 10 N NaOH (aq.) to give an orange solution. The solution was extracted with DCM, dried over Na2SO4, filtered, and concentrated under reduced pressure to give a yellow orange solid (398 mg, 57%). m/z (ESI, +ve) 286.9 (M+H)+.
Quantity
736 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
57%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[N:8]([CH2:13][CH3:14])[C:7]2=[O:15].O=P(Cl)(Cl)[Cl:18].CCN(C(C)C)C(C)C.[OH-].[Na+]>O>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:18])[N:8]([CH2:13][CH3:14])[C:7]2=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
736 mg
Type
reactant
Smiles
BrC=1C=CC=C2C(N(C(NC12)=O)CC)=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0.9 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
to give an orange solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC=C2C(N(C(=NC12)Cl)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 398 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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